BV600022
Description
BV600022 is a novel bone-targeting bisphosphonate (BP)-ciprofloxacin conjugate developed using a "target and release" chemical strategy for treating osteomyelitis, a severe bone infection often complicated by biofilm formation and poor antibiotic penetration . The compound combines a pharmacologically inert bisphosphonate moiety (for bone affinity) with the fluoroquinolone antibiotic ciprofloxacin via a hydrolyzable aryl carbamate linker . This design ensures selective delivery to bone tissue, sustained release of ciprofloxacin at the infection site, and reduced systemic toxicity. Preclinical studies demonstrate that this compound significantly improves the therapeutic index compared to free ciprofloxacin in animal models of osteomyelitis .
Properties
Molecular Formula |
C26H28FN3O11P2 |
|---|---|
Molecular Weight |
639.4659 |
IUPAC Name |
1-cyclopropyl-7-(4-((4-(2,2-diphosphonoethyl)phenoxy)carbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H28FN3O11P2/c27-20-12-18-21(30(16-3-4-16)14-19(24(18)31)25(32)33)13-22(20)28-7-9-29(10-8-28)26(34)41-17-5-1-15(2-6-17)11-23(42(35,36)37)43(38,39)40/h1-2,5-6,12-14,16,23H,3-4,7-11H2,(H,32,33)(H2,35,36,37)(H2,38,39,40) |
InChI Key |
KWBYIXPNFABCJK-UHFFFAOYSA-N |
SMILES |
O=C(N1CCN(C2=CC(N(C3CC3)C=C(C(O)=O)C4=O)=C4C=C2F)CC1)OC5=CC=C(CC(P(O)(O)=O)P(O)(O)=O)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BV600022; BV-600022; BV 600022. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
BV600022 belongs to a class of bone-targeting antibiotic conjugates. Key analogues include:
Antimicrobial Activity
In vitro MIC values against Staphylococcus aureus strains (including MRSA and MSSA):
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| This compound | 0.25–1.0 | 0.5 | 1.0 |
| BV600026 | 0.25–2.0 | 1.0 | 2.0 |
| Free Ciprofloxacin | 0.25–1.0 | 0.5 | 1.0 |
Pharmacokinetic and Targeting Efficiency
This compound vs. Free Ciprofloxacin :
This compound vs. Earlier BP-FQ Conjugates :
Key Advantages of this compound
Dual Functionality : Combines bone repair (via BP-mediated osteoclast inhibition) and antimicrobial activity .
Reduced Resistance Risk : Sustained local antibiotic release minimizes subtherapeutic dosing, a key driver of resistance .
Clinical Translation Potential: Demonstrated efficacy in biofilm-infected animal models, a critical hurdle in osteomyelitis treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
